

An In-depth Technical Guide to 3-Methyl-2-pentanone

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Compound of Interest

Compound Name: 3-Methyl-2-pentanone

Cat. No.: B1360105

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CAS Number: 565-61-7

This technical guide provides a comprehensive overview of **3-Methyl-2-pentanone**, a significant aliphatic ketone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety and handling, and spectroscopic data.

Chemical and Physical Properties

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is a colorless liquid with a characteristic peppermint-like odor. It is an isomer of 2-hexanone and finds applications as a solvent and an intermediate in pharmaceutical synthesis.

Table 1: Physical and Chemical Properties of **3-Methyl-2-pentanone**

Property	Value	Reference
CAS Number	565-61-7	
Molecular Formula	C ₆ H ₁₂ O	
Molecular Weight	100.16 g/mol	
Appearance	Colorless liquid	
Odor	Peppermint-like	
Density	0.815 g/mL at 25 °C	
Boiling Point	118 °C at 758 mmHg	
Melting Point	-66 °C	
Flash Point	12 °C (53.6 °F) - closed cup	
Refractive Index	n ₂₀ /D 1.400 (lit.)	
Solubility	Soluble in alcohol	

Synthesis of 3-Methyl-2-pentanone

A common method for the synthesis of **3-Methyl-2-pentanone** involves the base-catalyzed aldol condensation of 2-butanone with acetaldehyde, followed by dehydration and subsequent hydrogenation. Another established method is the acetoacetic ester synthesis.

This protocol outlines the synthesis of **3-methyl-2-pentanone** starting from acetoacetic ester.

Step 1: Preparation of the Enolate

- Dissolve sodium ethoxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add ethyl acetoacetate (acetoacetic ester) to the cooled solution with continuous stirring to form the sodium enolate.

Step 2: First Alkylation (Methylation)

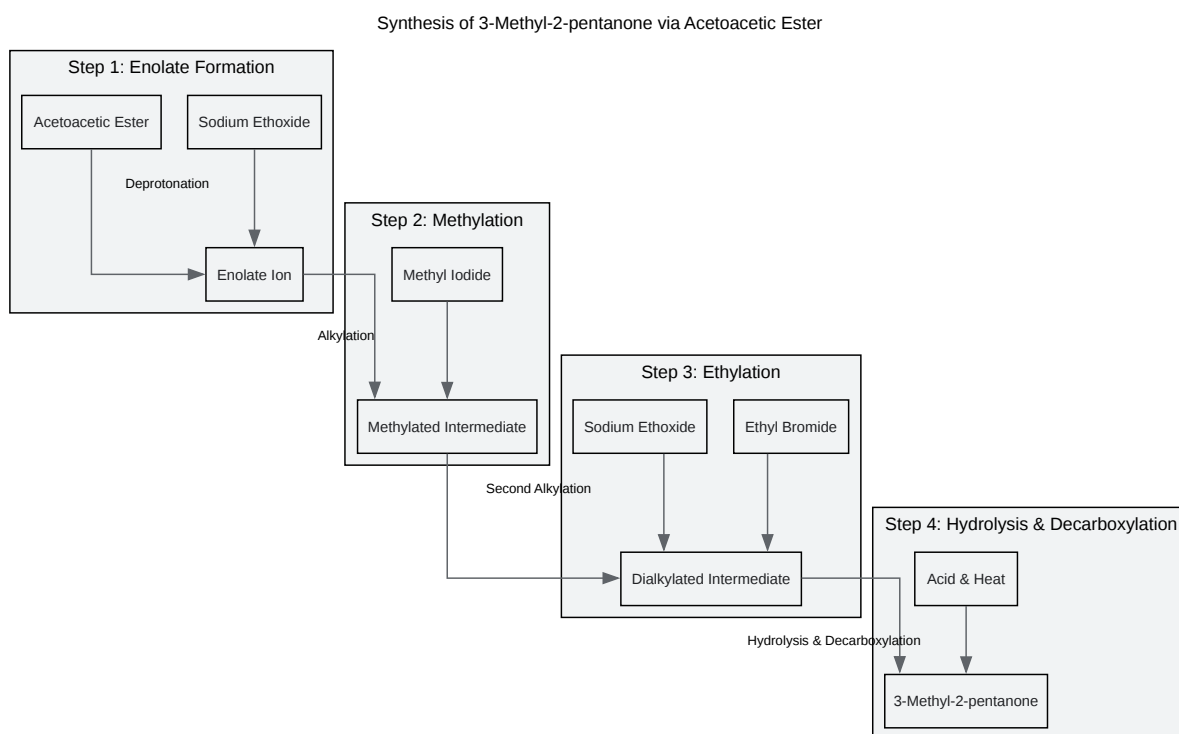
- To the enolate solution, add methyl iodide dropwise through the dropping funnel while maintaining the cool temperature and stirring.
- After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time to ensure complete methylation at the α -carbon.

Step 3: Second Alkylation (Ethylation)

- After cooling the reaction mixture, add another equivalent of sodium ethoxide to form the enolate of the methylated acetoacetic ester.
- Slowly add ethyl bromide to the solution and reflux the mixture to introduce the ethyl group.

Step 4: Hydrolysis and Decarboxylation

- Cool the reaction mixture and add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the ester.
- Heat the acidic mixture to induce decarboxylation, which results in the formation of **3-methyl-2-pentanone**.
- The final product can be purified by distillation.



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Caption: Synthesis workflow for **3-Methyl-2-pentanone**.

Spectroscopic Data

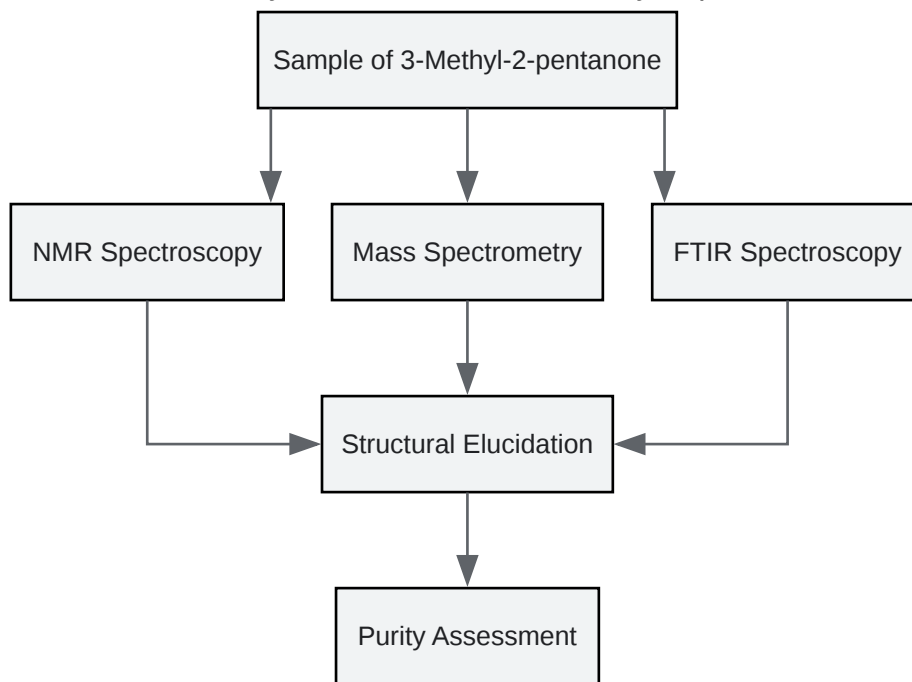
Spectroscopic analysis is crucial for the identification and characterization of **3-Methyl-2-pentanone**.

Table 2: Spectroscopic Data for **3-Methyl-2-pentanone**

Technique	Data	Reference
^1H NMR	Chemical shifts (ppm) are observed around 2.46, 2.14, 1.69, 1.41, 1.08, and 0.89 in CDCl_3 .	
^{13}C NMR	Spectra available for viewing.	
Mass Spectrometry	Major m/z peaks at 43, 57, 72, and 100.	
FTIR	ATR-IR spectra are available.	

- Sample Preparation: Prepare a solution of **3-Methyl-2-pentanone** in a deuterated solvent (e.g., CDCl_3) in a standard NMR tube. A typical concentration is 0.05 ml of the compound in 0.5 ml of solvent.
- Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra.

General Analytical Workflow for 3-Methyl-2-pentanone



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Caption: Analytical workflow for **3-Methyl-2-pentanone**.

Safety and Handling

3-Methyl-2-pentanone is a highly flammable liquid and vapor. It is crucial to handle this chemical with appropriate safety precautions.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement	Precautionary Statements
GHS02	Danger	H225: Highly flammable liquid and vapor	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting

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